molecular formula C9H10F3N3O3S2 B12529286 Trifluoromethanesulfonic acid--methyl (E)-2-phenyldiazene-1-carboximidothioate (1/1) CAS No. 682743-54-0

Trifluoromethanesulfonic acid--methyl (E)-2-phenyldiazene-1-carboximidothioate (1/1)

Katalognummer: B12529286
CAS-Nummer: 682743-54-0
Molekulargewicht: 329.3 g/mol
InChI-Schlüssel: INJRTZABBFQYHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate (1/1) is a complex organic compound that combines the properties of trifluoromethanesulfonic acid and methyl (E)-2-phenyldiazene-1-carboximidothioate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate typically involves the reaction of trifluoromethanesulfonic acid with methyl (E)-2-phenyldiazene-1-carboximidothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and acetonitrile. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered for more efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine or thiol derivatives.

    Substitution: Formation of substituted diazene derivatives.

Wissenschaftliche Forschungsanwendungen

Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, and other cellular processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.

    Methyl (E)-2-phenyldiazene-1-carboximidothioate: A compound with potential biological activity.

Uniqueness

Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate is unique due to its combination of trifluoromethanesulfonic acid and methyl (E)-2-phenyldiazene-1-carboximidothioate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

682743-54-0

Molekularformel

C9H10F3N3O3S2

Molekulargewicht

329.3 g/mol

IUPAC-Name

methyl N-phenyliminocarbamimidothioate;trifluoromethanesulfonic acid

InChI

InChI=1S/C8H9N3S.CHF3O3S/c1-12-8(9)11-10-7-5-3-2-4-6-7;2-1(3,4)8(5,6)7/h2-6,9H,1H3;(H,5,6,7)

InChI-Schlüssel

INJRTZABBFQYHQ-UHFFFAOYSA-N

Kanonische SMILES

CSC(=N)N=NC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.